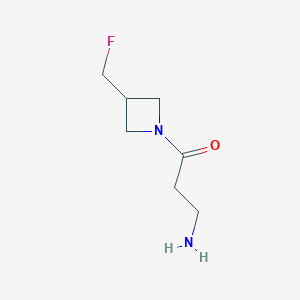
3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one, also known as 3-Fluoro-1-azetidinone, is a synthetic organic compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of properties that make it useful for a variety of research purposes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-Fluoro-1-azetidinone.
Scientific Research Applications
Synthesis and Structural Analysis
Azetidine Derivatives Synthesis : A study by Twamley, O’Boyle, & Meegan (2020) focused on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. They explored various substituents, contributing to the structural diversity of azetidine derivatives.
X-Ray Crystallographic Studies : Kuramoto et al. (2003) conducted an X-ray crystallographic study to understand the structural orientation in azetidine derivatives, specifically focusing on their potent antibacterial activities. This study highlights the importance of molecular structure in determining the biological activity of azetidine compounds (Kuramoto et al., 2003).
Chemical Transformations
Transformation into Propan-1-ols : Mollet, D’hooghe, & de Kimpe (2011) demonstrated the transformation of azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the chemical versatility of azetidine derivatives (Mollet, D’hooghe, & de Kimpe, 2011).
Preparation and Deamination Studies : Research by Chen et al. (1972) focused on the preparation and deamination of various azetidine derivatives, providing insights into the chemical reactivity of these compounds (Chen et al., 1972).
Antimicrobial Activities
Quinolone and Naphthyridine Derivatives : Frigola et al. (1995) explored the synthesis of quinolone and naphthyridine derivatives containing azetidine moieties, which demonstrated significant antibacterial activities (Frigola et al., 1995).
Novel Synthesis and Antimicrobial Activity : A study by Mistry, Desai, & Desai (2016) highlighted the synthesis of azetidinones and their potent antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Mistry, Desai, & Desai, 2016).
Polymerization and Synthesis of Cyclic Polyamines
Polymerization of Azetidine : Research by Schacht & Goethals (1974) focused on the cationic polymerization of azetidine, leading to the formation of polymers with varied amino functions. This study contributes to the understanding of azetidine's polymer chemistry (Schacht & Goethals, 1974).
Synthesis of Cyclic Polyamines : Cassimjee, Marin, & Berglund (2012) synthesized cyclic polyamines from azetidine, demonstrating the enzyme-mediated transformation of azetidine derivatives into valuable polyamine products (Cassimjee, Marin, & Berglund, 2012).
properties
IUPAC Name |
3-amino-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c8-3-6-4-10(5-6)7(11)1-2-9/h6H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQPNWRXCJVADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)
![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)

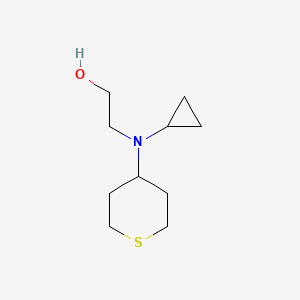
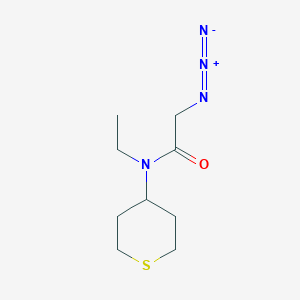
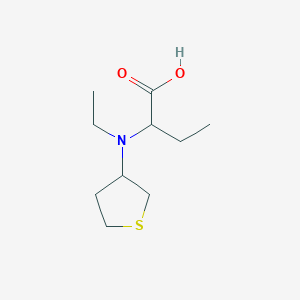
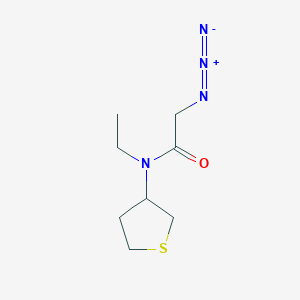


![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)